molecular formula C60H86N16O16 B1665681 Alarelin acetate CAS No. 79561-22-1

Alarelin acetate

Cat. No.: B1665681
CAS No.: 79561-22-1
M. Wt: 1287.4 g/mol
InChI Key: DPWSRXJWCYEGIV-CWMZTGDLSA-N
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Description

Alarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), a crucial hormone involved in the regulation of the reproductive system. It is primarily used in medical and research settings due to its potential therapeutic applications. This compound is classified as a peptide drug and is explored for its use in managing conditions like endometriosis, uterine fibroids, and certain hormone-sensitive cancers such as prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alarelin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Alarelin acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: this compound can participate in substitution reactions where specific amino acid residues are replaced with others.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products Formed:

Scientific Research Applications

Alarelin acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alarelin acetate revolves around its ability to mimic the natural gonadotropin-releasing hormone. It binds to GnRH receptors on the pituitary gland, initially causing an increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). With prolonged administration, it leads to a downregulation of GnRH receptors, reducing the secretion of these gonadotropins. This hormonal suppression is beneficial in conditions where reducing gonadotropin levels is desired, such as in the treatment of hormone-sensitive cancers or managing endometriosis by decreasing estrogen production .

Comparison with Similar Compounds

    Triptorelin: Another synthetic GnRH agonist used in similar therapeutic applications.

    Leuprolide: A GnRH analog used in the treatment of hormone-sensitive cancers and reproductive health conditions.

    Goserelin: A synthetic decapeptide analog of GnRH used in the treatment of prostate cancer and breast cancer.

Uniqueness of Alarelin Acetate: this compound is unique due to its specific amino acid sequence and its ability to induce ovulation. It is known for its high potency and efficacy in stimulating the release of gonadotropins, making it a valuable tool in both research and clinical settings .

Properties

CAS No.

79561-22-1

Molecular Formula

C60H86N16O16

Molecular Weight

1287.4 g/mol

IUPAC Name

acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C56H78N16O12.2C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;2*1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);2*1H3,(H,3,4)/t31-,38?,39+,40+,41+,42+,43+,44+,45+;;/m1../s1

InChI Key

DPWSRXJWCYEGIV-CWMZTGDLSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O

SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O

Appearance

Solid powder

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XHWSYALRP

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

10-des-Gly,6-(D-Ala)-LHRH ethylamide, acetate salt
6-D-Ala-10-D-Gly-LHRH-ethylamide
Ala(6)-Gly(10)-GnRH
GnRHa cpd
LHRH, Ala(6)-Gly(10)-ethylamide-
LHRH, alanine(6)-glycine(10)-ethylamide-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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